Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

Description

Properties

IUPAC Name |

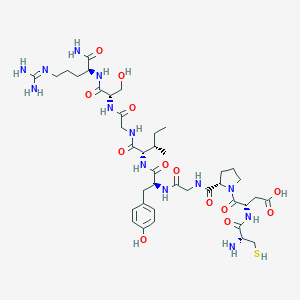

(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPQJYLNDRHQD-JDIVNGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149318 | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-61-9 | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2), derived from the B1 chain of laminin (B1169045), is a potent inhibitor of angiogenesis and tumor growth.[1] Its primary mechanism of action is the targeted suppression of vascular endothelial cell migration, a critical process in the formation of new blood vessels that supply tumors.[1] This peptide does not exert a direct cytotoxic effect on tumor cells or inhibit endothelial cell proliferation, indicating that its anti-tumor activity is mediated through the inhibition of angiogenesis.[1] CDPGYIGSR-NH2 has also been shown to promote chondrocyte adhesion, suggesting its potential in cartilage regeneration. The core biological activity resides in the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence, which is a known binding motif for cell surface receptors, including integrins. This technical guide provides a comprehensive overview of the mechanism of action of CDPGYIGSR-NH2, including its molecular targets, a proposed signaling pathway, quantitative data from relevant studies, and detailed experimental protocols for assessing its bioactivity.

Molecular Targets and Binding Affinity

The biological effects of CDPGYIGSR-NH2 are initiated by its interaction with cell surface receptors. The YIGSR motif within the peptide is recognized by specific integrins, which are transmembrane receptors that mediate cell-matrix adhesion and signaling.

Primary Molecular Targets:

-

Integrin α6β1: This integrin is a key receptor for laminin and has been identified as a binding partner for YIGSR-containing peptides.

-

Integrin α4β1: This integrin is also implicated in mediating cellular responses to laminin and related peptides.

-

67 kDa Laminin Receptor: This non-integrin receptor has been shown to bind YIGSR sequences with intermediate affinity.[1]

| Peptide/Ligand | Receptor/Assay | Affinity/Potency | Reference |

| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor | Kd: 1.5 x 10-7 M | [1] |

| mEGF-(33-42) and Lam. B1-(925-933) | 125I-laminin displacement | IC50: 1-5 nM | [2] |

| mEGF-(33-42) and Lam. B1-(925-933) | Inhibition of cell attachment to laminin | IC50: 230-390 nM | [2] |

Table 1: Quantitative Data on the Binding and Activity of YIGSR-related Peptides. This table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of peptides containing the YIGSR motif.

Proposed Mechanism of Action and Signaling Pathway

The anti-angiogenic effect of CDPGYIGSR-NH2 is primarily attributed to its ability to inhibit the migration of vascular endothelial cells. While the precise downstream signaling cascade initiated by this peptide is still under investigation, based on the known functions of its integrin targets and the effects of YIGSR-containing peptides, a plausible mechanism can be proposed.

Upon binding to integrins α6β1 and/or α4β1 on the surface of endothelial cells, CDPGYIGSR-NH2 is thought to interfere with the normal signaling events that drive cell migration. This interference likely involves the modulation of key focal adhesion proteins and downstream signaling molecules that regulate cytoskeletal dynamics.

Proposed Signaling Pathway for Inhibition of Endothelial Cell Migration:

Caption: Proposed signaling pathway for CDPGYIGSR-NH2-mediated inhibition of endothelial cell migration.

Key Steps in the Proposed Pathway:

-

Binding to Integrins: CDPGYIGSR-NH2 binds to integrin receptors on the endothelial cell surface.

-

Inhibition of Focal Adhesion Kinase (FAK) Activation: This binding is hypothesized to prevent the proper activation and autophosphorylation of FAK, a key initiator of integrin signaling. Studies have shown that YIGSR peptides can reduce FAK protein levels.

-

Disruption of Downstream Signaling: The lack of FAK activation leads to reduced recruitment and phosphorylation of other focal adhesion components like Src and Paxillin.

-

Modulation of Rho GTPases: The altered focal adhesion signaling is expected to dysregulate the activity of small GTPases, Rac1 and RhoA, which are critical for controlling the actin cytoskeleton.

-

Inhibition of Actin Cytoskeleton Rearrangement: The dysregulation of Rac1 and RhoA prevents the dynamic actin rearrangements, such as the formation of lamellipodia and stress fibers, that are necessary for cell movement.

-

Suppression of Cell Migration: The inability to properly reorganize the actin cytoskeleton ultimately leads to the inhibition of endothelial cell migration, thereby exerting its anti-angiogenic effect.

Experimental Protocols

The anti-angiogenic and anti-migratory effects of CDPGYIGSR-NH2 can be assessed using several well-established in vitro and in vivo assays.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.

Caption: Workflow for the in vitro Transwell migration assay.

Detailed Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.

-

Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of an extracellular matrix protein like fibronectin or collagen.

-

Cell Seeding: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in a serum-free medium. A cell suspension (e.g., 1 x 10^5 cells/insert) is added to the upper chamber of the Transwell insert. The peptide, CDPGYIGSR-NH2, is added at various concentrations to the upper chamber along with the cells.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF) or serum.

-

Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution like crystal violet.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of migration inhibition is calculated relative to the control (without peptide).

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.

Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.

Detailed Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3 days.

-

Windowing: On day 3, a small window is carefully made in the eggshell to expose the CAM.

-

Sample Application: A sterile, non-inflammatory carrier, such as a small filter paper disk or a methylcellulose (B11928114) pellet, is saturated with a solution of CDPGYIGSR-NH2 at the desired concentration. The carrier is then placed directly onto the CAM. A control group receives the carrier with the vehicle solution only.

-

Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

-

Observation and Imaging: After the incubation period, the CAM is observed under a stereomicroscope, and images of the vasculature around the carrier are captured.

-

Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total length of blood vessels within a defined area around the carrier. A significant reduction in vessel formation in the peptide-treated group compared to the control indicates anti-angiogenic activity.

Conclusion

This compound is a promising anti-angiogenic peptide that functions by inhibiting the migration of vascular endothelial cells. Its mechanism of action is believed to be mediated through its interaction with integrin receptors, leading to the disruption of downstream signaling pathways that control cytoskeletal dynamics. While the precise molecular events are still being elucidated, the available evidence points to a targeted interference with the cellular machinery of migration. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other laminin-derived peptides as potential therapeutics in oncology and other angiogenesis-dependent diseases. Further research is warranted to fully delineate the signaling cascade initiated by CDPGYIGSR-NH2 and to establish its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.

References

An In-depth Technical Guide to the Synthesis and Purification of Triptorelin

For Researchers, Scientists, and Drug Development Professionals

Triptorelin (B344507) is a potent synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers, central precocious puberty, and other conditions.[1][2][3] Its chemical structure is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[2] This guide provides a detailed overview of the primary methods for its synthesis and purification, focusing on solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), respectively.

Core Synthesis and Purification Strategies

The manufacturing of Triptorelin predominantly employs Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[4][5][6][7] This method offers advantages over traditional liquid-phase synthesis, including simplified purification of intermediates and the potential for automation.[8][9] Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][10][11]

Solid-Phase Peptide Synthesis (SPPS) of Triptorelin

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach for the SPPS of Triptorelin.[4][9] This methodology utilizes an acid-labile resin and employs Fmoc for temporary Nα-amino group protection and tert-butyl-based protecting groups for amino acid side chains.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol is a generalized representation based on common practices described in the literature.[4][5][12]

-

Resin Selection and Preparation :

-

Resin : Rink Amide AM or Rink Amide MBHA resin is commonly used as the solid support.[4][13]

-

Swelling : The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP).[12]

-

-

First Amino Acid Coupling :

-

The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin. This is achieved using a coupling agent like HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole) or TBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate/1-Hydroxybenzotriazole) in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA) in DMF.[4][5]

-

-

Iterative Deprotection and Coupling Cycles :

-

Fmoc Deprotection : The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20-50% piperidine (B6355638) in DMF.[12]

-

Washing : The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Pro-OH) is activated with a coupling agent and added to the resin to form the next peptide bond. This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the Triptorelin sequence.

-

-

Cleavage and Deprotection :

-

Once the full decapeptide has been assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

-

A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.[4]

-

-

Precipitation and Isolation of Crude Peptide :

-

The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.

-

The crude Triptorelin is then collected by centrifugation or filtration and dried under vacuum.

-

// Node Definitions Resin [label="Resin Support\n(e.g., Rink Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling1 [label="Couple Fmoc-Gly-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection1 [label="Fmoc Deprotection\n(Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling2 [label="Couple Next\nFmoc-AA-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle for\nall Amino Acids", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\n(Cold Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudePeptide [label="Crude Triptorelin", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Coupling1; Coupling1 -> Wash1; Wash1 -> Deprotection1; Deprotection1 -> Wash2; Wash2 -> Coupling2; Coupling2 -> Repeat [label="9x"]; Repeat -> Cleavage; Cleavage -> Precipitation; Precipitation -> CrudePeptide; } caption: "Generalized workflow for the solid-phase peptide synthesis of Triptorelin."

Purification of Triptorelin

The crude Triptorelin obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and products of side reactions.[14] Therefore, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.

Experimental Protocol: RP-HPLC Purification

The following is a representative RP-HPLC protocol for Triptorelin purification.[10][11][15]

-

Column : A C8 or C18 silica-based column is typically used as the stationary phase.[4][10]

-

Mobile Phase :

-

Phase A : An aqueous solution containing an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer.[15][16]

-

Phase B : An organic solvent, typically acetonitrile, often with the same concentration of the ion-pairing agent as Phase A.[11][15]

-

-

Elution : A linear gradient of increasing Phase B concentration is applied to elute the bound peptides. The hydrophobic Triptorelin binds to the stationary phase and is eluted as the concentration of the organic solvent increases.

-

Detection : The column effluent is monitored by UV absorbance, typically at 220 nm or 280 nm.[4]

-

Fraction Collection : Fractions corresponding to the main Triptorelin peak are collected.

-

Desalting and Lyophilization : The collected fractions are pooled, the organic solvent is removed, and the peptide is desalted if necessary. The final purified Triptorelin is obtained as a fluffy white powder after lyophilization (freeze-drying).

// Node Definitions Crude [label="Crude Triptorelin Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject onto RP-HPLC Column\n(C18 or C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="Gradient Elution\n(Water/Acetonitrile with TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(220/280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collection [label="Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis of Fractions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pooling [label="Pool High-Purity Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurePeptide [label="Purified Triptorelin Acetate", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Crude -> Injection; Injection -> Elution; Elution -> Detection; Detection -> Collection; Collection -> Analysis; Analysis -> Pooling; Pooling -> Lyophilization; Lyophilization -> PurePeptide; } caption: "Typical workflow for the purification of Triptorelin using RP-HPLC."

Quantitative Data on Synthesis and Purification

The yield and purity of Triptorelin are critical parameters in its production. The following tables summarize representative quantitative data from various sources.

| Synthesis Step | Parameter | Value | Reference |

| Solid-Phase Synthesis | Per-step coupling yield | >98% | [4] |

| Cleavage from Resin | Crude peptide yield | 78.8% | [4] |

| Overall Synthesis | Total crude yield | >80% | [13] |

| Purification Method | Parameter | Value | Reference |

| RP-HPLC (C18) | Purification yield | >25% | [4] |

| RP-HPLC | Final product purity | >99.7% | [11] |

| RP-HPLC | Final product purity | >99.9% | [15] |

| Overall Process | Total yield | 25.4% | [4] |

| Overall Process | Total yield | >30% | [11] |

| Overall Process | Total yield | >50% | [13] |

Mechanism of Action and Signaling Pathway

Triptorelin functions as a GnRH agonist.[1][17] Upon initial administration, it stimulates the GnRH receptors in the anterior pituitary, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][17][18] However, continuous administration leads to the downregulation and desensitization of these receptors, resulting in a profound suppression of LH and FSH secretion.[1][18][19] This, in turn, leads to a significant reduction in the production of gonadal steroids—testosterone in males and estrogen in females.[17][18]

The signaling cascade initiated by the binding of Triptorelin to the GnRH receptor (a G-protein coupled receptor) primarily involves the Gαq/11 pathway.[20][21][22]

// Node Definitions Triptorelin [label="Triptorelin (GnRH Agonist)", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRHR [label="GnRH Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gq/11 Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Intracellular Ca²⁺", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonadotropin [label="Gonadotropin (LH/FSH)\nSynthesis & Secretion", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Downregulation [label="Continuous Stimulation\nleads to Receptor\nDownregulation", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Triptorelin -> GnRHR [label="Binds to"]; GnRHR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca2 [label="Releases Ca²⁺"]; DAG -> PKC [label="Activates"]; Ca2 -> Gonadotropin; PKC -> MAPK; MAPK -> Gonadotropin [label="Stimulates Gene\nTranscription"]; GnRHR -> Downregulation [style=dashed, color="#EA4335"]; } caption: "Signaling pathway of Triptorelin via the GnRH receptor in pituitary gonadotrophs."

References

- 1. grokipedia.com [grokipedia.com]

- 2. Triptorelin - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]

- 5. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]

- 6. KR20190001969A - Process for the Preparation of Triptorelin - Google Patents [patents.google.com]

- 7. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. RU2585105C1 - Method of purifying triptorelin - Google Patents [patents.google.com]

- 11. A kind of purification method of triptorelin - Eureka | Patsnap [eureka.patsnap.com]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

- 13. CN106397542A - Method for preparing triptorelin acetate through specific microwave synthesis - Google Patents [patents.google.com]

- 14. Investigation of synthetic peptide hormones by liquid chromatography coupled to pneumatically assisted electrospray ionization mass spectrometry: analysis of a synthesis crude of peptide triptorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN109438561A - A kind of purification process of Triptorelin - Google Patents [patents.google.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Functions of Laminin B1 Peptide Fragment 925-933

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) B1 peptide fragment 925-933, a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a biologically active motif derived from the laminin β1 chain.[1][2][3][4][5] Laminins are major glycoprotein (B1211001) components of the basement membrane, a specialized extracellular matrix that plays a crucial role in tissue organization and cell behavior.[2][4][5] The 925-933 fragment, and its core pentapeptide motif Tyr-Ile-Gly-Ser-Arg (YIGSR), have been identified as key mediators of laminin's effects on a variety of cellular processes.[4] This technical guide provides a comprehensive overview of the biological functions of this peptide, with a focus on its mechanism of action, associated signaling pathways, and quantitative data from key experimental findings. Detailed protocols for relevant assays are also provided to facilitate further research and drug development efforts.

Core Biological Functions

The Laminin B1 peptide fragment 925-933 exerts its biological effects primarily through its interaction with the 67-kDa laminin receptor (67LR).[2][6] This interaction triggers a cascade of intracellular events that influence cell adhesion, migration, neurite outgrowth, and even apoptosis, making it a peptide of significant interest in fields ranging from neuroscience to oncology.

Cell Adhesion and Migration

The CDPGYIGSR sequence is a potent promoter of cell attachment and migration for a variety of cell types.[3][4][5] It has been shown to stimulate the attachment of HT-1080 fibrosarcoma cells and Chinese hamster ovary (CHO) cells to culture plates.[3][5] Furthermore, this peptide acts as a chemoattractant, inducing the migration of cells such as B16F10 murine melanoma cells.[3][5] The peptide's ability to compete with full-length laminin for receptor binding underscores its significance in mediating cell-matrix interactions.[5]

Neurite Outgrowth

In the context of the nervous system, the 925-933 peptide has been shown to enhance neurite outgrowth. When conjugated to a hydrogel backbone, it promotes the extension of neurites from isolated chick embryo dorsal root ganglia and PC12 cells, a cell line commonly used as a model for neuronal differentiation.[3] This function highlights its potential therapeutic applications in nerve regeneration and repair.

Role in Cancer and Angiogenesis

The involvement of the Laminin B1 925-933 peptide in cell adhesion and migration has significant implications for cancer biology. The peptide has been shown to have the capacity to inhibit metastasis.[2] Interestingly, the peptide can also inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] This anti-angiogenic effect is mediated by the inhibition of endothelial cell migration.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of the Laminin B1 925-933 peptide.

| Parameter | Ligand | Cell Line/System | Value | Reference(s) |

| IC50 for 125I-laminin displacement | Laminin B1 (925-933) | Breast cancer and endothelial cells | 1-5 nM | [2][8] |

| Laminin | Breast cancer and endothelial cells | 1-5 nM | [2][8] | |

| Half-maximal inhibition of cell attachment | Laminin B1 (925-933) | Not specified | 230-390 nM | [2][8] |

| Laminin | Not specified | 0.2-0.3 nM | [2][8] |

| Assay | Cell Line | Concentration of Laminin (925-933) | Incubation Time | Observed Effect | Reference(s) |

| Cell Attachment | HT-1080 and CHO cells | 100 and 300 µg/ml | 1 hour | Stimulation of attachment | [3][5] |

| Chemotaxis | B16F10 murine melanoma cells | 100 µg/ml | 5 hours | Chemoattractant, showing ~30% of the maximal response of full-length laminin | [5] |

Signaling Pathways

The biological functions of the Laminin B1 925-933 peptide are mediated by distinct signaling pathways upon its binding to the 67-kDa laminin receptor (67LR). Two prominent pathways have been elucidated: a neuroprotective pathway involving cAMP and a cancer-selective apoptotic pathway mediated by cGMP.

Neuroprotective Signaling Pathway

In neuronal cells, the binding of the YIGSR motif (present in the 925-933 peptide) to 67LR initiates a neuroprotective signaling cascade. This pathway is characterized by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels then activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[9] This signaling cascade culminates in the internalization of the 67LR, a process that is believed to contribute to the neuroprotective effects of the peptide.[9]

Caption: Neuroprotective signaling cascade initiated by Laminin B1 925-933.

Cancer-Selective Apoptotic Signaling Pathway

In various cancer cell types, the 67LR can function as a cancer-specific death receptor.[1][10] Ligation of 67LR by its ligands can trigger a unique apoptotic signaling pathway. This cascade involves the activation of the Akt/eNOS/NO/cGMP/PKCδ/acid sphingomyelinase (ASM) pathway.[1] The upregulation of cyclic guanosine (B1672433) monophosphate (cGMP) appears to be a critical rate-determining step in this process, ultimately leading to cancer-selective cell death.[1][10]

Caption: Apoptotic signaling cascade in cancer cells via 67LR activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Laminin B1 peptide fragment 925-933.

Cell Migration Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic properties of the peptide.

Caption: Workflow for assessing cell migration using a Boyden chamber assay.

Materials:

-

Boyden chamber apparatus with porous membranes (e.g., 5 µm pores)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Laminin B1 peptide fragment 925-933

-

Control peptide (e.g., scrambled sequence)

-

Bovine Serum Albumin (BSA)

-

Cells of interest (e.g., B16F10 melanoma cells)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Extraction buffer

-

Microplate reader

Procedure:

-

Chamber Preparation: Coat the underside of the Boyden chamber porous membrane with a solution of laminin (e.g., 10 µg/mL in PBS) or BSA (as a control) and incubate for at least 2 hours at 37°C.[11]

-

Cell Preparation: Culture cells to 80-90% confluency. For some cell types, serum-starve the cells for 18-24 hours prior to the assay.[11] Harvest the cells and resuspend them in serum-free medium containing 0.5% BSA to a concentration of 0.5 - 1.0 x 10^6 cells/mL.[11]

-

Assay Setup: Add medium containing the Laminin B1 925-933 peptide (e.g., 100 µg/ml) or a control to the lower wells of the chamber.

-

Place the coated inserts into the wells and add the cell suspension to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 5 hours for B16F10 cells).[5]

-

Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 20 minutes.

-

Stain the cells with Crystal Violet for 15-30 minutes.

-

Quantification:

-

Microscopic Counting: Count the number of stained cells in several fields of view under a microscope.

-

Absorbance Reading: Extract the stain from the cells using an extraction buffer and measure the absorbance at 570 nm using a microplate reader.[11]

-

Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of the peptide on neurite extension from cultured neurons.

Caption: Workflow for conducting a neurite outgrowth assay.

Materials:

-

Glass coverslips

-

Poly-L-lysine (PLL)

-

Laminin B1 peptide fragment 925-933

-

Neuronal cell culture medium (e.g., Neurobasal medium with supplements)

-

Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell line (e.g., PC12)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Blocking solution (e.g., PBS with serum and Triton X-100)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Mounting medium

-

Fluorescence microscope and image analysis software

Procedure:

-

Coverslip Preparation: Place sterile glass coverslips in a 24-well plate. Coat the coverslips with PLL (e.g., 0.1 mg/ml) overnight at room temperature or for 2 hours at 37°C.[12]

-

Wash the coverslips with sterile water and then coat with the Laminin B1 925-933 peptide solution (concentration to be optimized, e.g., 5 µg/ml) for 2 hours at 37°C.[12]

-

Neuron Preparation: Isolate and dissociate primary neurons according to standard protocols, or culture the neuronal cell line.

-

Cell Plating: Plate the neurons onto the peptide-coated coverslips at a desired density (e.g., 1,500-2,000 neurons per coverslip).[13]

-

Culture: Culture the neurons for 24-48 hours at 37°C in a CO2 incubator.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[12]

-

Permeabilize and block the cells, then incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.[12]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips onto slides and acquire images using a fluorescence microscope.

-

Measure the length of the longest neurite for a significant number of neurons using image analysis software.

Conclusion

The Laminin B1 peptide fragment 925-933 is a versatile and potent bioactive molecule with significant implications for both basic research and therapeutic development. Its ability to modulate fundamental cellular processes such as adhesion, migration, and differentiation through specific signaling pathways makes it a valuable tool for understanding cell-matrix interactions. The detailed protocols and quantitative data provided in this guide are intended to support further investigation into the multifaceted roles of this important laminin-derived peptide. Future research may further elucidate its therapeutic potential in areas such as neuroregeneration and cancer therapy.

References

- 1. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]

- 2. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. apexbt.com [apexbt.com]

- 6. The 67 kDa laminin receptor: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laminin Fragment (925-933) -HongTide Biotechnology [hongtide.com]

- 8. Murine epidermal growth factor peptide (33-42) binds to a YIGSR-specific laminin receptor on both tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

In vivo stability of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

An In-Depth Technical Guide to the In Vivo Stability of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide this compound (CDPGYIGSR-NH2) is a synthetic nonapeptide with recognized therapeutic potential. As a derivative of the laminin (B1169045) B1 chain, it has demonstrated anti-angiogenic properties by interfering with tumor cell attachment and inhibiting the migration of vascular endothelial cells.[1][2][3] Despite its promising biological activity, a critical aspect for its development as a therapeutic agent is its stability in vivo. This technical guide provides a comprehensive overview of the factors influencing the stability of this peptide, outlines the standard experimental protocols for its evaluation, and offers a theoretical assessment of its metabolic fate based on its primary sequence. Due to the limited availability of specific pharmacokinetic data for CDPGYIGSR-NH2 in public literature, this document focuses on the methodologies required to generate such crucial data.

Introduction to CDPGYIGSR-NH2

The peptide CDPGYIGSR-NH2 corresponds to residues 925-933 of the laminin B1 chain.[4][5] Its biological activity is primarily linked to its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] Studies have shown that it can suppress endothelial cell migration and markedly inhibit the growth of solid tumors in vivo.[1] The peptide is also associated with Human Cartilage Glycoprotein-39 (HC gp-39), also known as YKL-40, a protein implicated in inflammatory conditions like rheumatoid arthritis.[6][7][8]

Like most therapeutic peptides, the clinical utility of CDPGYIGSR-NH2 is intrinsically linked to its pharmacokinetic properties.[9] Unmodified peptides often suffer from rapid degradation by proteases and fast renal clearance, leading to short plasma half-lives.[9][10] Understanding the in vivo stability of CDPGYIGSR-NH2 is therefore a prerequisite for designing effective dosing regimens and for developing strategies to enhance its therapeutic window.

Theoretical Assessment of In Vivo Stability

The stability of a peptide is highly dependent on its amino acid sequence and terminal modifications.[11] The sequence CDPGYIGSR-NH2 possesses features that both protect against and predispose it to enzymatic degradation.

-

C-Terminal Amidation: The presence of an amide group at the C-terminus provides resistance against carboxypeptidases, which are enzymes that cleave amino acids from the carboxyl end of a peptide.[12] This is a common strategy to increase the half-life of therapeutic peptides.

-

Potential Cleavage Sites: The peptide is susceptible to degradation by other classes of proteases, primarily aminopeptidases and endopeptidases, which are ubiquitous in plasma and tissues.[9][13] The N-terminal cysteine could be a target for aminopeptidases. Furthermore, the peptide bonds between internal amino acids could be targeted by various endopeptidases.

Table 1: Potential Enzymatic Cleavage Sites in CDPGYIGSR-NH2

| Potential Cleavage Site | Amino Acid Pair | Probable Enzyme Class | Comments |

| N-Terminus | Cys-Asp | Aminopeptidases | Cleavage of the N-terminal amino acid is a common degradation pathway in plasma.[14] |

| Internal Bonds | Tyr-Ile, Ser-Arg | Endopeptidases (e.g., Thimet Oligopeptidase) | Endopeptidases cleave internal peptide bonds. The specific sites are determined by the enzyme's substrate specificity.[15] |

| Dibasic Site | Ser-Arg | Proprotein Convertases | Cleavage C-terminal to basic residues like Arginine is a common processing mechanism, though less prevalent for extracellular degradation.[16] |

Experimental Protocols for Stability Assessment

Determining the precise in vivo stability of CDPGYIGSR-NH2 requires rigorous experimental evaluation. The following sections detail the standard protocols used in the pharmaceutical industry for this purpose.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of peptide stability in a biologically relevant matrix and helps to identify major degradation products.[17][18]

Objective: To determine the rate of degradation of CDPGYIGSR-NH2 in plasma from relevant species (e.g., mouse, rat, human).

Methodology:

-

Preparation of Plasma: Obtain fresh whole blood from the chosen species in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. It is crucial to note that different anticoagulants can inhibit certain proteases, potentially affecting results.[18]

-

Peptide Incubation:

-

Pre-warm plasma to 37°C.

-

Spike a known concentration of CDPGYIGSR-NH2 (e.g., 10 µM) into the plasma.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Reaction Quenching: Immediately stop enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid or a high concentration of organic solvent (e.g., acetonitrile) containing an internal standard.[19]

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10 minutes to precipitate plasma proteins.[19]

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the concentration of the remaining parent peptide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]

-

-

Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t1/2) is calculated by fitting the data to a first-order decay model.

In Vivo Pharmacokinetic (PK) Study

This is the definitive study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo.[21][22]

Objective: To determine the key pharmacokinetic parameters of CDPGYIGSR-NH2, including half-life, clearance, and volume of distribution, following systemic administration in an animal model (e.g., rats).

Methodology:

-

Animal Model: Use healthy, cannulated male Sprague Dawley rats (or another appropriate species) to facilitate serial blood sampling.

-

Peptide Administration:

-

Administer a single bolus dose of CDPGYIGSR-NH2 via intravenous (IV) injection through a catheter (e.g., in the jugular vein). A typical dose might be 1-5 mg/kg.[21]

-

-

Blood Sampling:

-

Collect blood samples (approx. 100-200 µL) from a separate catheter (e.g., in the carotid artery) at predefined time points.

-

Typical time points for a peptide with an expected short half-life would be: pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose.[22]

-

-

Sample Processing:

-

Immediately transfer blood into tubes containing an anticoagulant and protease inhibitors.

-

Centrifuge to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Extract the peptide from plasma using protein precipitation or solid-phase extraction.

-

Quantify the concentration of CDPGYIGSR-NH2 in each sample using a validated LC-MS/MS method.[20]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the peptide versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis to determine key PK parameters.

-

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Symbol | Description | Significance for Drug Development |

| Half-Life | t1/2 | The time required for the plasma concentration of the peptide to decrease by 50%. | Determines dosing frequency. A short half-life may require more frequent dosing or formulation strategies to extend exposure.[22] |

| Clearance | CL | The volume of plasma cleared of the peptide per unit of time. | Indicates the efficiency of elimination processes (metabolism and excretion). High clearance leads to a short half-life.[9] |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A small Vd suggests the peptide is primarily confined to the bloodstream, while a large Vd indicates distribution into tissues.[23] |

| Area Under the Curve | AUC | The total systemic exposure to the peptide over time. | A key measure of bioavailability and overall exposure, used to assess dose-response relationships. |

Representative Signaling Pathway for Anti-Angiogenic Activity

While the precise signaling pathway for CDPGYIGSR-NH2 is not fully elucidated, its function as an inhibitor of endothelial cell migration suggests it acts by interfering with cell-matrix interactions, likely through cell surface receptors like integrins, which bind to laminin.

Conclusion

References

- 1. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH peptide [novoprolabs.com]

- 5. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [novoprolabs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cellular immune response to human cartilage glycoprotein-39 (HC gp-39)-derived peptides in rheumatoid arthritis and other inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human cartilage gp-39, a major secretory product of articular chondrocytes and synovial cells, is a mammalian member of a chitinase protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum [pubmed.ncbi.nlm.nih.gov]

- 19. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and biodistribution of a collagen‐targeted peptide amphiphile for cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and biodistribution of a collagen-targeted peptide amphiphile for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. prisysbiotech.com [prisysbiotech.com]

A Technical Guide to Triptorelin Receptor Binding Affinity and Kinetics

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of Triptorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, to its cognate receptor, the GnRH receptor (GnRHR). Triptorelin's therapeutic efficacy in various hormone-dependent pathologies is fundamentally linked to its high-affinity binding and subsequent modulation of the GnRH signaling pathway. This guide summarizes key quantitative binding data, details common experimental methodologies, and visualizes the underlying molecular and experimental processes.

Introduction to Triptorelin and the GnRH Receptor

Triptorelin is a synthetic decapeptide analog of natural GnRH. A substitution of D-tryptophan for glycine (B1666218) at position 6 confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor compared to the endogenous ligand.[1] The GnRH receptor is a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[2]

The mechanism of action for Triptorelin is biphasic.[1] Initial binding to the GnRHR stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[3][4] However, continuous and prolonged exposure leads to receptor desensitization, internalization, and downregulation of the entire hypothalamic-pituitary-gonadal axis.[3][4] This sustained action effectively suppresses the production of gonadal steroids like testosterone (B1683101) and estrogen, forming the basis of its therapeutic use in prostate cancer, endometriosis, and precocious puberty.[4]

Quantitative Binding Data: Affinity and Kinetics

The interaction between Triptorelin and the GnRH receptor is characterized by high affinity and a prolonged residence time. Binding affinity is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. Binding kinetics are defined by the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the drug-target residence time (1/k_off).

| Cell Line/Tissue | Ligand System | Parameter | Value (Molar) | Reference |

| LNCaP Cells | [¹²⁵I]-Triptorelin | Kd | 2.6 x 10⁻⁸ M (high affinity site) | [5][6] |

| LNCaP Cells | [¹²⁵I]-Triptorelin | Kd | 7.7 x 10⁻⁶ M (low affinity site) | [5][6] |

| PC3 Cells | [¹²⁵I]-Triptorelin | Kd | 2.7 x 10⁻⁶ M | [5][6] |

| CHO cells (human GnRHR) | [¹²⁵I]-Triptorelin | Ki | Sub-nanomolar to low nanomolar range | [7] |

While specific k_on and k_off values for Triptorelin were not found in the provided search results, a comparative study highlighted its kinetic profile relative to other agonists. The residence time (1/k_off) is a critical parameter for efficacy.

| Agonist | Residence Time (min) | Target | Reference |

| Goserelin | 5.6 | Human GnRH Receptor | [7] |

| Deslorelin | 125 | Human GnRH Receptor | [7] |

| Triptorelin | Longer than Leuprorelin | Human GnRH Receptor | [8] |

Experimental Protocols

The determination of binding parameters relies on precise and validated experimental techniques, most commonly the radioligand binding assay.

This assay measures the ability of unlabeled Triptorelin to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Triptorelin) for binding to the GnRH receptor.

Objective: To determine the inhibition constant (Ki) of Triptorelin.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the GnRH receptor (e.g., CHO-hGnRHR, LNCaP cells).[5][7]

-

Unlabeled Ligand: Triptorelin (competitor).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: 96-well glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[10]

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via an assay like the BCA assay.[10]

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add in sequence:

-

Receptor membrane preparation (e.g., 50-120 µg protein for tissue).[10]

-

Varying concentrations of unlabeled Triptorelin.

-

A fixed concentration of [¹²⁵I]-Triptorelin.

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[10]

-

Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[10][11]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

-

Counting: The radioactivity trapped on each filter is quantified using a scintillation counter.[10]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Triptorelin. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of Triptorelin that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations: Pathways and Processes

Upon agonist binding, the GnRH receptor activates a canonical G-protein signaling cascade.

Caption: Triptorelin-induced GnRH receptor signaling cascade.

The following diagram outlines the key steps in the experimental protocol described above.

Caption: Experimental workflow for a competitive binding assay.

The equilibrium dissociation constant (Kd) is a ratio derived from the kinetic rate constants.

Caption: Relationship between binding kinetics and affinity (Kd).

References

- 1. Triptorelin Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]

- 5. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.12. Radioligand-Binding Assay [bio-protocol.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Absence of Crystallographic Data on Triptorelin-GnRH Receptor Complex Paves Way for Alternative Structural and Functional Insights

Despite extensive research into the therapeutic applications of the GnRH agonist Triptorelin (B344507), a definitive high-resolution crystal structure of the peptide bound to its target, the Gonadotropin-Releasing Hormone (GnRH) receptor, remains elusive in the public domain. This absence of direct crystallographic evidence necessitates a reliance on a combination of molecular modeling, mutagenesis studies, and detailed biochemical and cellular assays to elucidate the intricacies of their interaction. This guide provides an in-depth technical overview of the current understanding of the triptorelin-GnRH receptor complex, focusing on the experimental methodologies and quantitative data that form the foundation of this knowledge.

Molecular Insights into the Triptorelin Binding Pocket

In the absence of a crystal structure, computational molecular modeling and docking studies, corroborated by site-directed mutagenesis, have provided a putative model of how triptorelin engages with the GnRH receptor, a member of the G protein-coupled receptor (GPCR) family.

Molecular modeling studies suggest that the binding of GnRH and its analogs, like triptorelin, involves a network of interactions within the transmembrane (TM) helices of the receptor.[1][2] Key residues in the GnRH receptor, primarily located in the extracellular loops and the upper portions of the transmembrane domains, are believed to be critical for ligand recognition and binding.

Mutagenesis studies have identified several amino acid residues in the GnRH receptor that are crucial for high-affinity binding and receptor activation. For instance, residues in TM2, TM3, TM5, TM6, and TM7 have been implicated in forming the ligand-binding pocket.[1] Specifically, interactions between the amino acids of triptorelin and residues such as Asn2.65, Lys3.32, Asn5.39, and Tyr6.58 of the GnRH receptor are thought to be important for stabilizing the bound conformation.[1] The substitution of the glycine (B1666218) at position 6 in the native GnRH with a D-tryptophan in triptorelin is a key modification that enhances both its resistance to enzymatic degradation and its binding affinity for the receptor.[3][4]

Quantitative Analysis of Triptorelin-GnRH Receptor Interaction

The binding affinity and functional potency of triptorelin and its analogs at the GnRH receptor have been quantified through various in vitro assays. The data, typically presented as Ki (inhibition constant), Kd (dissociation constant), EC50 (half-maximal effective concentration), and IC50 (half-maximal inhibitory concentration), are crucial for comparing the pharmacological profiles of different GnRH agonists.

| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Triptorelin | CHOhGnRH | Radioligand Binding | Ki | 0.2 | [5] |

| Triptorelin | HEK293[SCL60] | Radioligand Binding | IC50 | 0.5 ± 0.2 | [3] |

| Triptorelin | WPE-1-NB26-3 | Radioligand Binding | IC50 | 0.14 ± 0.01 | [3] |

| Triptorelin | HEK293[SCL60] | Inositol (B14025) Phosphate (B84403) Assay | EC50 | 0.9 ± 0.3 | [3] |

| Triptorelin | WPE-1-NB26-3 | Inositol Phosphate Assay | EC50 | 0.2 ± 0.03 | [3] |

| Triptorelin | HEK293[SCL60] | Cell Growth Inhibition | IC50 | 0.4 ± 0.06 | [3] |

| Triptorelin | WPE-1-NB26-3 | Cell Growth Inhibition | IC50 | 0.17 ± 0.05 | [3] |

| [125I]-triptorelin | CHOhGnRH | Radioligand Binding | Kd | 0.2 | [5] |

| Nafarelin | CHOhGnRH | Radioligand Binding | Ki | 0.06 | [5] |

| GnRH | CHOhGnRH | Radioligand Binding | Ki | 13 | [5] |

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of the available data. The following sections provide comprehensive protocols for the key assays used to characterize the triptorelin-GnRH receptor interaction.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the GnRH receptor. It typically involves the use of a radiolabeled ligand, such as [125I]-triptorelin, which competes with unlabeled ligands for binding to the receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

-

Cell Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., CHOhGnRH, HEK293) and harvest them.

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[5]

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation (15-20 µg of protein).

-

Add a constant concentration of [125I]-triptorelin (e.g., 0.1 nM).

-

Add varying concentrations of the unlabeled competing ligand (e.g., triptorelin).

-

For determining non-specific binding, add a high concentration of unlabeled GnRH (e.g., 1 µM).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.[5]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq protein-coupled signaling pathway downstream of the GnRH receptor. Agonist binding to the receptor stimulates phospholipase C, which leads to the production of inositol phosphates (IPs).

Workflow for Inositol Phosphate Accumulation Assay

Caption: Workflow of an inositol phosphate accumulation assay.

Protocol:

-

Cell Labeling:

-

Plate cells expressing the GnRH receptor in 24-well plates.

-

Incubate the cells with a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.[3]

-

-

Cell Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Add varying concentrations of the GnRH agonist (e.g., triptorelin) and incubate for a specific time (e.g., 60 minutes) at 37°C.[3]

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid).

-

Neutralize the cell lysates.

-

Apply the lysates to an anion-exchange chromatography column to separate the different inositol phosphate species.

-

-

Quantification and Data Analysis:

-

Elute the inositol phosphates from the column and measure their radioactivity using a scintillation counter.

-

Plot the amount of [3H]-inositol phosphates accumulated as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cell Proliferation Inhibition Assay

This assay assesses the functional consequence of GnRH receptor activation on cell growth, which is particularly relevant for cancer cell lines where GnRH agonists can have an anti-proliferative effect.

Workflow for Cell Proliferation Inhibition Assay

Caption: Workflow of a cell proliferation inhibition assay.

Protocol:

-

Cell Seeding:

-

Plate cells (e.g., HEK293[SCL60], WPE-1-NB26-3) in a 96-well plate at a predetermined density.[3]

-

-

Treatment:

-

After allowing the cells to adhere, treat them with various concentrations of triptorelin or other GnRH analogs.

-

Include a vehicle-treated control group.

-

-

Incubation:

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 4 days).[3]

-

-

Viability Assessment:

-

Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the MTT to a colored formazan (B1609692) product.

-

Incubate for a few hours to allow for the color change to develop.

-

Solubilize the formazan crystals with a solubilization solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of inhibition as a function of the log concentration of the drug to determine the IC50 value.

-

GnRH Receptor Signaling Pathways

Upon binding of an agonist like triptorelin, the GnRH receptor undergoes a conformational change that allows it to activate intracellular G proteins, primarily of the Gq/G11 family. This initiates a cascade of downstream signaling events.

GnRH Receptor Signaling Cascade

Caption: Simplified GnRH receptor signaling pathway.

Activation of the Gq/G11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately converge on downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, which regulates gene expression and leads to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

References

- 1. researchgate.net [researchgate.net]

- 2. Computational modelling reveals novel insights into GnRH receptor activation and binding dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Laminin-Derived Peptides in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of key laminin-derived peptides in animal models. Laminin-derived peptides are a class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology, neurology, and regenerative medicine. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their successful translation from preclinical research to clinical applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with these peptides.

Introduction to Laminin-Derived Peptides

Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. Bioactive peptides derived from laminin (B1169045) proteins can mimic the functions of the parent molecule, influencing processes such as cell adhesion, migration, differentiation, and angiogenesis. Several of these peptides, including YIGSR, IKVAV, AG-73, and C16, have been extensively studied for their therapeutic potential. Their efficacy in vivo is critically dependent on their pharmacokinetic profiles, which dictate their concentration and persistence at the target site.

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic data for laminin-derived peptides in animal models is currently limited. However, biodistribution studies using radiolabeled peptides have provided initial insights into their in vivo disposition.

Biodistribution of Radiolabeled Peptides

A key study by So et al. investigated the biodistribution of Technetium-99m (99mTc)-labeled YIGSR and IKVAV peptides in rodents. The findings from this study are summarized in the table below.

| Peptide | Animal Model | Key Findings |

| 99mTc-YIGSR | Rodents | - Rapid clearance from circulation primarily through the kidneys and, to a lesser extent, the liver.[1] - No significant accumulation was observed in any of the organs examined.[1] |

| 99mTc-IKVAV | Rodents | - Rapid clearance from circulation, similar to 99mTc-YIGSR.[1] - Notably localized to the lungs within 10 minutes of injection, achieving a lung-to-blood ratio of approximately 23:1.[1] |

Table 1: Summary of Biodistribution Data for 99mTc-labeled Laminin-Derived Peptides in Rodents [1]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance values for these peptides are not yet well-documented in publicly available literature.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the pharmacokinetic assessment of peptides in animal models. These are based on standard methodologies and should be adapted for the specific peptide and research question.

Peptide Administration and Blood Sampling in Mice

This protocol outlines a standard procedure for intravenous administration of a peptide and subsequent blood collection for pharmacokinetic analysis.

Workflow for Intravenous Administration and Blood Sampling in Mice

Caption: Workflow for intravenous peptide administration and blood sampling in mice.

Detailed Methodology:

-

Peptide Solution Preparation: Dissolve the peptide in a sterile, biocompatible vehicle (e.g., saline) to the desired concentration.

-

Animal Preparation: Acclimate mice to handling. For tail vein injections, warming the tail with a heat lamp can aid in vasodilation.

-

Intravenous Injection: Restrain the mouse and administer the peptide solution via the lateral tail vein.

-

Blood Collection: At specified time points post-injection, collect blood samples. Common methods include retro-orbital sinus or saphenous vein puncture. The volume of blood collected should not exceed 10% of the animal's total blood volume over a 24-hour period.

-

Plasma Separation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

Tissue Harvesting and Homogenization for Biodistribution Studies

This protocol describes the process of collecting and preparing tissues for the analysis of peptide distribution.

Workflow for Tissue Harvesting and Homogenization

Caption: Workflow for tissue harvesting and homogenization for peptide analysis.

Detailed Methodology:

-

Euthanasia: At the designated time point after peptide administration, euthanize the animal using an approved method.

-

Perfusion (Optional): To minimize blood contamination in the tissues, perform a cardiac perfusion with saline.

-

Dissection: Carefully dissect the target organs (e.g., liver, kidneys, lungs, brain, spleen).

-

Weighing: Blot the tissues to remove excess fluid and record their wet weight.

-

Homogenization: Place each tissue in a tube with a suitable lysis buffer and homogenize using a mechanical homogenizer until a uniform consistency is achieved.

-

Peptide Extraction: Centrifuge the tissue homogenates to pellet cellular debris. Collect the supernatant containing the extracted peptide for subsequent analysis.

Analytical Methods for Peptide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.

General LC-MS/MS Workflow for Peptide Quantification

Caption: General workflow for peptide quantification using LC-MS/MS.

Key Steps in Method Development:

-

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. It typically involves protein precipitation followed by solid-phase extraction (SPE).

-

Chromatographic Separation: A suitable liquid chromatography column and mobile phase gradient are selected to achieve good separation of the peptide from other components.

-

Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target peptide.

-

Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, and stability according to regulatory guidelines.

Signaling Pathways of Laminin-Derived Peptides

Laminin-derived peptides exert their biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. The primary receptors and key signaling pathways for YIGSR, IKVAV, AG-73, and C16 are illustrated below.

YIGSR Signaling

The YIGSR peptide, derived from the laminin β1 chain, primarily interacts with the 67kDa laminin receptor (67LR). This interaction can lead to the tyrosine phosphorylation of several proteins.

YIGSR Signaling Pathway

Caption: Simplified signaling pathway of the YIGSR peptide.

IKVAV Signaling

The IKVAV peptide, from the laminin α1 chain, is known to bind to integrin receptors, particularly α3β1 and α6β1. This binding can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.

IKVAV Signaling Pathway

Caption: Simplified signaling pathway of the IKVAV peptide.[2]

AG-73 Signaling

The AG-73 peptide, also from the laminin α1 chain, interacts with syndecan receptors. This interaction is implicated in promoting cell adhesion and angiogenesis.

AG-73 Signaling Pathway

Caption: Simplified signaling pathway of the AG-73 peptide.[2][3][4][5]

C16 Signaling

The C16 peptide, derived from the laminin γ1 chain, binds to integrins such as αvβ3 and α5β1. This can lead to the activation of several downstream signaling pathways, including Src, ERK 1/2, and PI3K/Akt.[1][6][7]

C16 Signaling Pathway

Caption: Simplified signaling pathways of the C16 peptide.[1][6][7]

Conclusion and Future Directions

The study of the pharmacokinetics of laminin-derived peptides in animal models is an area of active research. While initial biodistribution data for some peptides are available, there is a clear need for more comprehensive pharmacokinetic studies that include detailed parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution. The development and validation of robust analytical methods for the quantification of these peptides in biological matrices will be crucial for advancing this field. A deeper understanding of the ADME properties of laminin-derived peptides will be instrumental in optimizing their therapeutic potential and facilitating their clinical development.

References

- 1. Laminin-111 peptide C16 regulates invadopodia activity of malignant cells through β1 integrin, Src and ERK 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation - PMC [pmc.ncbi.nlm.nih.gov]